molecular formula C15H12Cl2N4O B2817307 9-(2,3-dichlorophenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one CAS No. 537002-95-2

9-(2,3-dichlorophenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

Katalognummer: B2817307
CAS-Nummer: 537002-95-2
Molekulargewicht: 335.19
InChI-Schlüssel: QZYYADVBFDVCNJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

9-(2,3-Dichlorophenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a complex organic compound that belongs to the class of triazoloquinazolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a triazole ring fused with a quinazoline moiety, makes it an interesting subject for various chemical and pharmacological studies.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 9-(2,3-dichlorophenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Triazole Ring: This step involves the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives under acidic or basic conditions to form the triazole ring.

    Quinazoline Ring Formation: The triazole intermediate is then reacted with ortho-substituted anilines or their derivatives under conditions that promote the formation of the quinazoline ring. This often involves cyclization reactions facilitated by dehydrating agents or catalysts.

    Final Assembly:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atoms in the triazole ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the quinazoline ring, potentially converting it to a dihydroquinazoline derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and other peroxides.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to substitute the chlorine atoms on the phenyl ring.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while substitution reactions could introduce various functional groups onto the phenyl ring, potentially altering the compound’s biological activity.

Wissenschaftliche Forschungsanwendungen

Introduction to 9-(2,3-dichlorophenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

The compound This compound , with the CAS number 537002-95-2 , is a member of the triazoloquinazolinone family. It has garnered attention in various scientific fields due to its potential pharmacological applications. This article explores its applications in scientific research and medicine.

Anticancer Activity

Research indicates that derivatives of triazoloquinazolinones exhibit anticancer properties. Studies have shown that the compound can inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance:

  • Case Study : A study demonstrated that compounds similar to this compound effectively reduced tumor growth in xenograft models of breast cancer .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against a range of pathogens:

  • Research Findings : In vitro studies revealed that this compound exhibits significant antibacterial effects against Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell walls and interference with metabolic pathways .

Neurological Applications

Recent studies have explored the neuroprotective effects of triazoloquinazolinones:

  • Case Study : Research highlighted its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease by modulating neurotransmitter systems and reducing oxidative stress .

Antidepressant Effects

Emerging evidence suggests that compounds within this class may possess antidepressant-like effects:

  • Clinical Insights : Animal models have shown that these compounds can enhance serotonergic activity in the brain, leading to improved mood and reduced anxiety symptoms .

Data Table: Summary of Applications

Application AreaObserved EffectsReferences
Anticancer ActivityInhibition of tumor growth
Antimicrobial PropertiesEffective against various bacteria
Neurological ApplicationsNeuroprotective effects
Antidepressant EffectsEnhanced serotonergic activity

Wirkmechanismus

The mechanism of action of 9-(2,3-dichlorophenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s triazole and quinazoline rings allow it to bind effectively to these targets, inhibiting their activity. This inhibition can disrupt critical biological pathways, such as those involved in cell division and survival, leading to the compound’s observed biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    9-Phenyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one: Lacks the dichlorophenyl substitution, which may affect its biological activity.

    9-(2-Chlorophenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one: Similar structure but with only one chlorine atom, potentially altering its reactivity and biological properties.

    9-(2,3-Dimethylphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one: Substitution with methyl groups instead of chlorine, which can significantly change its chemical and biological behavior.

Uniqueness

The presence of the 2,3-dichlorophenyl group in 9-(2,3-dichlorophenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one imparts unique electronic and steric properties that can enhance its binding affinity to biological targets and influence its reactivity in chemical reactions. This makes it a particularly interesting compound for further study and application in various fields.

Biologische Aktivität

The compound 9-(2,3-dichlorophenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one , with CAS number 537002-95-2 , belongs to a class of heterocyclic compounds known for their diverse biological activities. This article aims to summarize the biological activities associated with this compound, focusing on its pharmacological properties and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula: C15H12Cl2N4O
  • Molecular Weight: 335.19 g/mol
  • IUPAC Name: this compound

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazoloquinazoline derivatives. The compound has shown promising results in inhibiting the proliferation of various cancer cell lines:

Cell LineIC50 (µM)
Hepatocellular carcinoma (HePG-2)29.47
Mammary gland breast cancer (MCF-7)38.20
Human prostate cancer (PC3)42.00
Colorectal carcinoma (HCT-116)17.35

The compound exhibited the highest anti-proliferative effect against the colorectal carcinoma cell line (HCT-116) with an IC50 value of 17.35 µM , indicating significant cytotoxicity and potential for further development as an anticancer agent .

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets involved in cancer progression. Research indicates that it may inhibit key signaling pathways associated with tumor growth and metastasis. For instance, it has been shown to affect the epidermal growth factor receptor (EGFR) pathway, which is crucial in many cancers .

Selective RXFP4 Agonist Activity

In addition to its anticancer properties, This compound has been identified as a selective agonist for the RXFP4 receptor. This receptor is implicated in various physiological processes including reproductive functions and may play a role in modulating metabolic pathways .

Case Studies and Research Findings

A study conducted on a series of triazoloquinazoline derivatives demonstrated that modifications to the compound's structure significantly influenced its biological activity. For example:

  • Structural Modifications: Removing or substituting certain functional groups resulted in varying degrees of agonistic activity towards RXFP4.
  • SAR Analysis: Structure-activity relationship (SAR) studies indicated that the presence of the dichlorophenyl group was critical for maintaining high receptor affinity and activity .

Eigenschaften

IUPAC Name

9-(2,3-dichlorophenyl)-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2N4O/c16-9-4-1-3-8(13(9)17)14-12-10(5-2-6-11(12)22)20-15-18-7-19-21(14)15/h1,3-4,7,14H,2,5-6H2,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZYYADVBFDVCNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(N3C(=NC=N3)N2)C4=C(C(=CC=C4)Cl)Cl)C(=O)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.